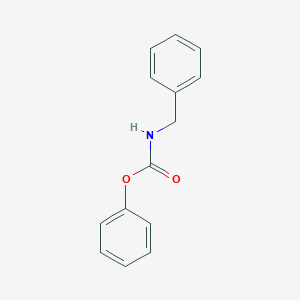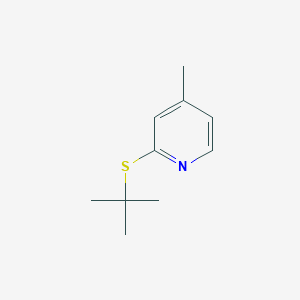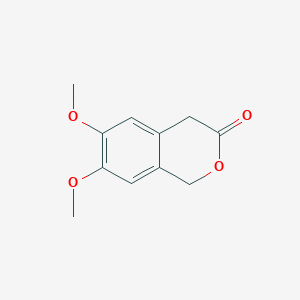
N-bencilcarbamato de fenilo
Descripción general
Descripción
Phenyl N-benzylcarbamate is an organic compound with the molecular formula C14H13NO2. It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine group). This compound is often used in organic synthesis and has various applications in scientific research.
Aplicaciones Científicas De Investigación
Phenyl N-benzylcarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis. The carbamate group can be easily installed and removed under mild conditions, making it useful in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Phenyl N-benzylcarbamate is used in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
Target of Action
Phenyl N-benzylcarbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, particularly in the synthesis of peptides . .
Mode of Action
Carbamates in general can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid or heat .
Biochemical Pathways
Carbamates are known to play a crucial role in the synthesis of peptides .
Result of Action
Carbamates, including phenyl n-benzylcarbamate, are known to be useful in the synthesis of peptides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl N-benzylcarbamate can be synthesized through the reaction of benzylamine with phenyl chloroformate. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions. The reaction is as follows: [ \text{C6H5COCl} + \text{C6H5CH2NH2} \rightarrow \text{C6H5NHCOOCH2C6H5} + \text{HCl} ]
Industrial Production Methods: In industrial settings, phenyl N-benzylcarbamate can be produced using a similar method but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl N-benzylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce benzylamine and phenol.
Oxidation: It can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of phenyl N-benzylcarbamate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used to substitute the carbamate group.
Major Products Formed:
Hydrolysis: Benzylamine and phenol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted carbamate derivatives.
Comparación Con Compuestos Similares
Phenyl N-benzylcarbamate can be compared with other carbamate derivatives such as:
Ethyl N-benzylcarbamate: Similar in structure but with an ethyl group instead of a phenyl group.
Methyl N-benzylcarbamate: Contains a methyl group instead of a phenyl group.
Phenyl N-methylcarbamate: Contains a methyl group instead of a benzyl group.
Uniqueness: Phenyl N-benzylcarbamate is unique due to its specific structure, which provides distinct reactivity and applications compared to other carbamate derivatives. Its phenyl and benzyl groups contribute to its stability and versatility in various chemical reactions.
Propiedades
IUPAC Name |
phenyl N-benzylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXFWNLKXAIQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944604 | |
| Record name | Phenyl hydrogen benzylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22003-17-4 | |
| Record name | Carbamic acid, N-(phenylmethyl)-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022003174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl hydrogen benzylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)











![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)

